The synthesis of 7-indolineacetic acid can be achieved through several methodologies:
The molecular structure of 7-indolineacetic acid features a bicyclic indole system with a carboxylic acid functional group attached at the 3-position relative to the nitrogen atom in the indole ring. The structural formula can be represented as follows:
7-Indolineacetic acid participates in various chemical reactions typical for carboxylic acids and aromatic compounds:
As an auxin, 7-indolineacetic acid influences plant growth through several mechanisms:
Research indicates that auxins like 7-indolineacetic acid play critical roles in tropic responses (growth towards light or gravity) and are integral in developmental processes such as fruit development .
7-Indolineacetic acid has several scientific applications, particularly in agriculture and plant biology:
The enzymatic synthesis of indole-3-acetic acid (IAA) in bacteria predominantly occurs via tryptophan-dependent pathways, with the indole-3-pyruvate (IPyA) pathway serving as the primary route in plant growth-promoting rhizobacteria (PGPR). This pathway involves three sequential enzymatic reactions:
In Paraburkholderia xenovorans LB400, the ipdC and iad1 genes form a contiguous operon on the minor chromosome, suggesting coordinated expression under tryptophan availability. RT-PCR analyses confirm that ipdC expression is induced in the presence of tryptophan and auxiliary carbon sources, leading to IAA yields of ~18 µM after 24 hours [10]. Alternatively, the indole-3-acetamide (IAM) pathway—typically associated with phytopathogens—was identified in Bacillus cereus and Pseudomonas putida endophytes. This route utilizes tryptophan monooxygenase (Iaam) to convert tryptophan to IAM, followed by hydrolysis to IAA via indole-3-acetamide hydrolase (Iaah) [6] [8].
Notably, certain bacterial endophytes (e.g., Bacillus sp. Y_165) exhibit incomplete IAM pathways and synthesize IAA using plant-derived intermediates like indole-3-acetamide instead of tryptophan. This adaptation enables metabolic flexibility in plant rhizospheres where tryptophan may be scarce [8].
Table 1: Metabolic Engineering Approaches for IAA Overproduction in Bacteria
Host Strain | Engineering Strategy | IAA Yield (Increase vs. Wild-Type) | Key Findings |
---|---|---|---|
E. coli Nissle 1917 | Biomarker-responsive circuits (pPhsA, pYeaR) activated by thiosulfate/nitrate | 1.8-fold | Inflammation-triggered IAA production; RiboJ insulator enhanced pathway efficiency [2] |
Paenibacillus polymyxa SC2-M1 | Co-expression of native patA, ilvB3, fusE under strong promoter P04420 | 60% increase (13→21 µg/mL) | Native IPyA pathway amplification; promoter strength critical for flux [6] |
P. polymyxa SC2-M1 | Heterologous IPyA pathway (ipdC, ELJP6_14505, ELJP6_00725 from E. ludwigii) | 138% increase (13→31 µg/mL) | Cross-species pathway transfer; optimized codon usage [6] |
Rhizobial isolates | RSM-optimized conditions (pH 6.5, 36°C, 1 g/L tryptophan) | 166 µg/mL | Tryptophan concentration and temperature as key yield determinants [5] |
Promoter engineering has been pivotal for inducer-free systems. In E. coli, synthetic auto-inducible promoters (e.g., PS58, PS52) activate during exponential growth, eliminating the need for expensive inducers like IPTG. This approach reduced production costs by 25% while maintaining IAA titers of 123 mg/L [4]. Similarly, in P. polymyxa, the novel promoter P04420 increased transcription of IAA pathway genes by 3.5-fold due to its high RNA polymerase affinity [6].
Substrate optimization via Response Surface Methodology (RSM) identified critical parameters for IAA synthesis in rhizobia: temperature (36°C), pH (6.5), tryptophan (1 g/L), and NaCl (0.1 g/L). This optimization boosted IAA production to 166 µg/mL—a 23% increase over baseline conditions [5].
While bacterial systems dominate IAA engineering, Yarrowia lipolytica has emerged as a promising yeast chassis due to its high acid tolerance and versatile carbon metabolism. However, direct IAA production in engineered yeast remains underexplored. Current efforts focus on lactate biosynthesis, but the genetic toolkit developed for Y. lipolytica (e.g., TEF promoters, codon optimization) provides a foundation for future IAA pathway integration [9].
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